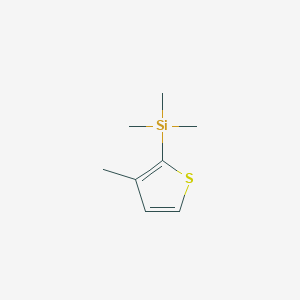![molecular formula C12H7F4N B7998497 2-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B7998497.png)
2-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine is an organic compound that features a pyridine ring substituted with a fluorinated phenyl group. This compound is notable for its unique chemical properties, which are largely attributed to the presence of both fluorine and trifluoromethyl groups. These functional groups impart significant stability and reactivity, making the compound valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under controlled conditions . Another approach involves simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) using transition metal-based catalysts like iron fluoride .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes, utilizing specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The production process is optimized to ensure high yield and purity, with stringent control over reaction conditions to prevent unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Coupling Reactions: Notably, it can undergo Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine is primarily influenced by its ability to interact with biological targets through its fluorinated functional groups. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative used in similar applications.
2,3-Difluoro-5-(trifluoromethyl)pyridine: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-[3-Fluoro-5-(trifluoromethyl)phenyl]pyridine stands out due to its specific substitution pattern, which imparts unique reactivity and stability. The presence of both fluorine and trifluoromethyl groups enhances its chemical properties, making it more versatile and effective in various applications compared to its analogs .
Properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-10-6-8(11-3-1-2-4-17-11)5-9(7-10)12(14,15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSIJWVAOVPRTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Chloro-3-fluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7998424.png)




![O2-Ethyl O1-[2-(3-fluoro-4-methylphenyl)ethyl] oxalate](/img/structure/B7998451.png)







